molecular formula C12H10I3N2NaO4 B1260027 Sodium metrizoate CAS No. 7225-61-8

Sodium metrizoate

Cat. No.: B1260027
CAS No.: 7225-61-8
M. Wt: 649.92 g/mol
InChI Key: UKIYDXCFKFLIMU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Metrizoate sodium is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivatives. The process typically involves the following steps:

Industrial Production Methods

Industrial production of metrizoate sodium involves large-scale synthesis using the same basic steps as the laboratory preparation. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is purified through crystallization and filtration to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Metrizoate sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may result in the replacement of iodine atoms with other halogens .

Scientific Research Applications

Metrizoate sodium has been widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Properties

CAS No.

7225-61-8

Molecular Formula

C12H10I3N2NaO4

Molecular Weight

649.92 g/mol

IUPAC Name

sodium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate

InChI

InChI=1S/C12H11I3N2O4.Na/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h1-3H3,(H,16,18)(H,20,21);/q;+1/p-1

InChI Key

UKIYDXCFKFLIMU-UHFFFAOYSA-M

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Na+]

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Na+]

Synonyms

Benzoic acid, 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodo-
Isopaque
Metrizoate
Metrizoate Sodium
Metrizoic Acid
Triosil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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